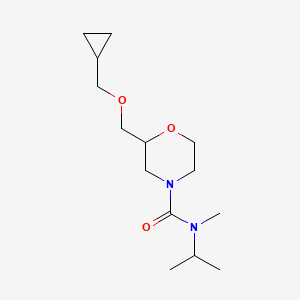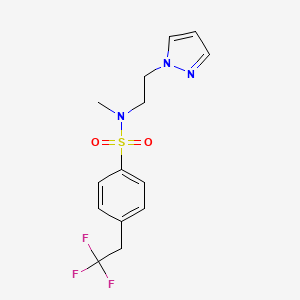![molecular formula C18H20F2N4O B7634449 1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is commonly known as DFP-10917 and has a molecular formula of C20H22F2N4O.
作用機序
The mechanism of action of DFP-10917 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. DFP-10917 has been shown to inhibit the activity of protein kinase C (PKC) and the epidermal growth factor receptor (EGFR), both of which are involved in cancer cell growth. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFP-10917 inhibits the growth of cancer cells and bacterial strains. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
実験室実験の利点と制限
DFP-10917 has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, including cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, DFP-10917 has been shown to have low toxicity in vitro. However, one limitation is that the synthesis process is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
将来の方向性
There are various future directions for DFP-10917 research. One direction is to further study its potential use in cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, further studies are needed to determine the exact mechanism of action of DFP-10917. Furthermore, future research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Overall, DFP-10917 has shown potential in various scientific research applications, and further studies are needed to fully understand its potential.
合成法
DFP-10917 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with methyl 3-pyrrolidinecarboxylate to form 3,4-difluoro-N-(1-methylpyrrolidin-3-yl)aniline. The resulting product is then reacted with 3-methyl-4-pyridinecarboxylic acid to form DFP-10917. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
DFP-10917 has shown potential in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFP-10917 has been studied for its potential use in Alzheimer's disease treatment, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Furthermore, DFP-10917 has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
特性
IUPAC Name |
1-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-11-10-21-7-5-15(11)22-18(25)23-16-6-8-24(2)17(16)12-3-4-13(19)14(20)9-12/h3-5,7,9-10,16-17H,6,8H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYUJHLQCQGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)NC2CCN(C2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)